molecular formula C36H50N2O10 B8104361 m-PEG8-DBCO

m-PEG8-DBCO

Cat. No.: B8104361
M. Wt: 670.8 g/mol
InChI Key: DVNRUJGRVFXMTC-UHFFFAOYSA-N
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Description

m-PEG8-DBCO, also known as 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide, is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in click chemistry due to its dibenzocyclooctyne (DBCO) group, which allows for copper-free cycloaddition reactions with azides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG8-DBCO involves the conjugation of a polyethylene glycol chain with a dibenzocyclooctyne moiety. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

m-PEG8-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications where copper ions could be detrimental .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are triazole-linked conjugates. These products are stable and can be used in various applications, including bioconjugation and drug delivery .

Scientific Research Applications

m-PEG8-DBCO has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

    Biology: Facilitates the labeling and tracking of biomolecules through click chemistry.

    Medicine: Employed in the development of targeted therapies and drug delivery systems.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of m-PEG8-DBCO involves its ability to undergo SPAAC reactions with azide-containing molecules. This reaction forms a stable triazole linkage, which can be used to connect various functional groups or biomolecules. The polyethylene glycol chain provides solubility and flexibility, while the DBCO moiety ensures efficient and specific conjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG8-DBCO is unique due to its ability to perform copper-free click chemistry, making it highly suitable for biological applications where copper ions could interfere with cellular processes. Its polyethylene glycol chain also provides enhanced solubility and biocompatibility .

Properties

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N2O10/c1-41-16-17-43-20-21-45-24-25-47-28-29-48-27-26-46-23-22-44-19-18-42-15-14-37-35(39)12-13-36(40)38-30-33-8-3-2-6-31(33)10-11-32-7-4-5-9-34(32)38/h2-9H,12-30H2,1H3,(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNRUJGRVFXMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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